REACTION_CXSMILES
|
F[B-](F)(F)F.[Cl:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([N:14]2[C:19](=[O:20])[CH:18]=[C:17]([C:21]([F:24])([F:23])[F:22])[N:16]([CH3:25])[C:15]2=[O:26])=[CH:9][C:8]=1[N+]#N.[OH2:29]>>[Cl:6][C:7]1[C:8]([OH:29])=[CH:9][C:10]([N:14]2[C:19](=[O:20])[CH:18]=[C:17]([C:21]([F:24])([F:23])[F:22])[N:16]([CH3:25])[C:15]2=[O:26])=[C:11]([F:13])[CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-chloro-5-[3,6-dihydro-2,6-dioxo -3-methyl-4-trifluoromethyl-1(2H)-pyrimidinyl]-4-fluorobenzenediazonium tetrafluoroborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.ClC1=C(C=C(C(=C1)F)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)[N+]#N
|
Name
|
cupric nitrate trihydrate
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
cuprous oxide
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is subsequently filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted with 50 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude product is crystallized from diethyl ether/n-hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1O)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |